XIAP antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

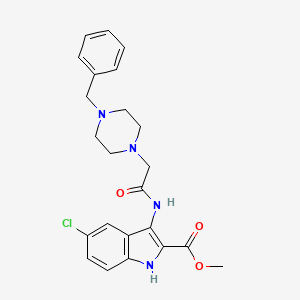

C23H25ClN4O3 |

|---|---|

Molecular Weight |

440.9 g/mol |

IUPAC Name |

methyl 3-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-5-chloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C23H25ClN4O3/c1-31-23(30)22-21(18-13-17(24)7-8-19(18)25-22)26-20(29)15-28-11-9-27(10-12-28)14-16-5-3-2-4-6-16/h2-8,13,25H,9-12,14-15H2,1H3,(H,26,29) |

InChI Key |

FYKQLIUBDQREND-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of XIAP Antagonist 1: A Technical Guide

This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a representative small-molecule X-linked inhibitor of apoptosis protein (XIAP) antagonist, hereafter referred to as XIAP Antagonist 1. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to XIAP and Its Role in Apoptosis

The X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous regulator of apoptosis, or programmed cell death.[1][2] As the most potent member of the Inhibitor of Apoptosis Protein (IAP) family, XIAP directly binds to and inhibits caspases, which are the key effector enzymes in the apoptotic cascade.[2][3][4] Specifically, the BIR2 domain of XIAP inhibits caspases-3 and -7, while the BIR3 domain targets caspase-9. In many cancer types, XIAP is overexpressed, leading to the suppression of apoptosis and contributing to tumor growth, pathogenesis, and resistance to conventional therapies like chemotherapy and radiation. This makes XIAP a compelling target for the development of novel anticancer therapeutics.

XIAP antagonists are designed to disrupt the interaction between XIAP and caspases, thereby restoring the normal apoptotic signaling pathways in cancer cells. These antagonists can be peptidomimetic, mimicking the N-terminal tetrapeptide of the endogenous IAP inhibitor Smac/DIABLO, or non-peptidomimetic small molecules. By binding to the BIR domains of XIAP, these antagonists prevent XIAP from inhibiting caspases, allowing the apoptotic process to proceed and leading to cancer cell death.

Discovery and Efficacy of this compound

The discovery of this compound was guided by structure-based drug design, building upon the understanding of the interaction between the BIR3 domain of XIAP and the natural antagonist, Smac. A novel series of antagonists was developed, with potent compounds demonstrating high binding affinity to the BIR3 domain of XIAP.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound and related compounds.

| Compound/Antagonist | Target Domain | Binding Affinity (Ki) | Cellular Activity (IC50/LD50) | Cell Line |

| This compound (e.g., 1396-12) | XIAP-BIR2 | Not Reported | < 10 µM (LD50) | Primary AML Samples |

| ZJ-1 | XIAP-BIR3 | 0.21 µM | Not Reported | Not Reported |

| SM-128 | XIAP-BIR3 | 0.20 µM | Not Reported | Not Reported |

| AVPI (Smac N-terminal tetrapeptide) | XIAP-BIR3 | 1.15 µM | Not Reported | Not Reported |

| Potent Antagonists (General Series) | XIAP-BIR3 | Single-digit nanomolar | Not Reported | Human Cancer Cell Lines |

Data synthesized from multiple sources for representative compounds.

Signaling Pathways and Mechanism of Action

XIAP antagonists function by competitively binding to the BIR domains of XIAP, which prevents the binding and inhibition of pro-apoptotic caspases. This leads to the activation of the caspase cascade and subsequent apoptosis.

XIAP Signaling Pathway and Antagonist Intervention

Caption: XIAP signaling pathway and the mechanism of this compound.

Experimental Protocols

This section provides an overview of the methodologies used in the discovery and characterization of this compound.

Synthesis of this compound

The synthesis of small molecule IAP antagonists often follows a general synthetic sequence. For peptide-based antagonists, solid-phase peptide synthesis is commonly employed. For non-peptidomimetic antagonists, a multi-step organic synthesis route is typical. A generalized scheme for the synthesis of a small molecule IAP antagonist is presented below.

General Synthetic Scheme:

-

Coupling: The synthesis often begins with the coupling of a protected amino acid or a core scaffold with a suitable building block using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a solvent like DMF (dimethylformamide).

-

Deprotection: The protecting group (e.g., Boc) is removed using an acid such as TFA (trifluoroacetic acid) in a solvent like dichloromethane.

-

Final Coupling/Modification: The deprotected intermediate is then coupled with another building block or undergoes further chemical modification to yield the final compound.

-

Purification: The final product is purified by techniques such as flash chromatography or preparative HPLC.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity of the antagonist to the XIAP BIR domains.

Protocol:

-

A fluorescently labeled probe peptide that is known to bind to the XIAP BIR domain is used.

-

Recombinant XIAP BIR2 or BIR3 protein is incubated with the fluorescent probe.

-

The antagonist compound is added in increasing concentrations.

-

The fluorescence polarization is measured. If the antagonist binds to the BIR domain, it displaces the fluorescent probe, leading to a decrease in polarization.

-

The IC50 value is determined from the dose-response curve, and the competitive inhibition constant (Ki) is calculated.

Cellular Apoptosis Assays

These assays are used to evaluate the ability of the antagonist to induce apoptosis in cancer cell lines.

Annexin V Staining:

-

Cancer cells (e.g., primary AML cells) are treated with increasing concentrations of the XIAP antagonist for a specified period (e.g., 24 hours).

-

The cells are then harvested and washed.

-

The cells are stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and a viability dye such as propidium iodide.

-

The percentage of apoptotic cells is quantified using flow cytometry.

-

The LD50 (lethal dose for 50% of cells) is determined.

Caspase Activity Assays:

-

Cells are treated with the XIAP antagonist.

-

Cell lysates are prepared.

-

The activity of specific caspases (e.g., caspase-3/7, caspase-8, caspase-9) is measured using a luminogenic or fluorogenic substrate specific for each caspase.

-

An increase in caspase activity indicates the induction of apoptosis.

Experimental and Discovery Workflow

The following diagram illustrates the typical workflow for the discovery and development of a novel XIAP antagonist.

Drug Discovery and Development Workflow

Caption: A generalized workflow for the discovery of XIAP antagonists.

Conclusion

The development of XIAP antagonists represents a promising therapeutic strategy for the treatment of cancers that have become resistant to conventional therapies due to the overexpression of XIAP. Through a combination of structure-based design, chemical synthesis, and rigorous biological evaluation, potent and selective small-molecule inhibitors of XIAP have been identified. These molecules, exemplified by "this compound," have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. Further research and clinical development of these antagonists hold the potential to provide a new class of targeted anticancer agents.

References

- 1. XIAP as a multifaceted molecule in Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are XIAP inhibitors and how do they work? [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Small-molecule XIAP inhibitors derepress downstream effector caspases and induce apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

XIAP Antagonists: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of X-linked inhibitor of apoptosis protein (XIAP) antagonists. XIAP is a critical regulator of apoptosis, and its overexpression is implicated in various cancers, making it a prime target for therapeutic intervention. This document details the key chemical scaffolds, quantitative binding data, experimental methodologies for antagonist evaluation, and the underlying signaling pathways.

Introduction to XIAP and Its Role in Apoptosis

The X-linked inhibitor of apoptosis protein (XIAP) is the most potent endogenous inhibitor of caspases, the key executioners of apoptosis (programmed cell death).[1][2] It possesses three baculovirus IAP repeat (BIR) domains, BIR1, BIR2, and BIR3, and a C-terminal RING domain.[3][4] The BIR2 domain is responsible for inhibiting effector caspases-3 and -7, while the BIR3 domain specifically inhibits the initiator caspase-9.[5]

In many cancer cells, XIAP is overexpressed, leading to a suppression of apoptosis and contributing to chemoresistance. The development of small molecule XIAP antagonists aims to disrupt the interaction between XIAP and caspases, thereby restoring the natural apoptotic process in cancer cells. These antagonists primarily function by mimicking the N-terminal "AVPI" tetrapeptide of the endogenous XIAP inhibitor, Smac/DIABLO.

XIAP-Mediated Apoptosis Signaling Pathway

The following diagram illustrates the central role of XIAP in the intrinsic apoptosis pathway and how XIAP antagonists intervene.

References

- 1. Regulation of Cell Death and Immunity by XIAP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. XIAP as a multifaceted molecule in Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structure of XIAP BIR2: understanding the selectivity of the BIR domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. XIAP as a Target of New Small Organic Natural Molecules Inducing Human Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

XIAP Antagonists: A Technical Guide to BIR Domain Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death, making it a compelling target for the development of novel cancer therapeutics. By directly binding to and inhibiting caspases-3, -7, and -9, XIAP can block both the intrinsic and extrinsic apoptosis pathways, contributing to tumor cell survival and resistance to therapy.[1][2][3] The anti-apoptotic function of XIAP is primarily mediated by its baculovirus IAP repeat (BIR) domains. The BIR3 domain is responsible for inhibiting caspase-9, while the BIR2 domain, in conjunction with its preceding linker region, inhibits caspases-3 and -7.[3][4]

The natural antagonist of XIAP is the mitochondrial protein Smac/DIABLO, which, upon its release into the cytosol, binds to the BIR domains of XIAP, displacing the caspases and allowing apoptosis to proceed. This interaction is mediated by the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of Smac. This has spurred the development of Smac mimetics and other small molecule inhibitors designed to target the BIR domains of XIAP and restore apoptotic signaling in cancer cells.

This technical guide provides an in-depth overview of the binding affinities of various XIAP antagonists to the BIR2 and BIR3 domains. It includes a compilation of quantitative binding data, detailed experimental protocols for key binding assays, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of XIAP Antagonists

The binding affinity of XIAP antagonists to the BIR2 and BIR3 domains is a critical parameter in their development and is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a higher binding affinity. The following tables summarize the binding affinities of selected XIAP antagonists.

| Compound | Target Domain(s) | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Reference |

| Monovalent Antagonists | |||||

| GDC-0152 | XIAP-BIR3 | 28 | Cell-free assay | ||

| XIAP-BIR2 | 112 | Cell-free assay | |||

| Xevinapant (AT406) | XIAP-BIR3 | 66.4 | Cell-free assay | ||

| SM-131 | XIAP-BIR3 | 61 | Competitive binding | ||

| Compound 2a | XIAP-BIR2 | 390 | Fluorescence Polarization | ||

| XIAP-BIR3 | >8000 | Fluorescence Polarization | |||

| Compound 8t | XIAP-BIR2 | 640 | Fluorescence Polarization | ||

| XIAP-BIR3 | >39000 | Fluorescence Polarization | |||

| Bivalent Antagonists | |||||

| SM-164 | XIAP-BIR2/BIR3 | 1.39 | Fluorescence Polarization | ||

| Natural Ligand | |||||

| Smac AVPI peptide | XIAP L-BIR2-BIR3 | 10,396 | Fluorescence Polarization |

Note: Kᵢ and IC₅₀ values can vary depending on the specific assay conditions and protein constructs used.

Experimental Protocols

Accurate determination of binding affinity is paramount in the characterization of XIAP antagonists. The following sections detail the methodologies for three commonly employed biophysical assays.

Fluorescence Polarization (FP) Competition Assay

Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In a competition assay format, an unlabeled antagonist displaces a fluorescently labeled probe from the XIAP BIR domain, leading to a decrease in the polarization signal. This allows for the determination of the antagonist's binding affinity.

Materials:

-

Purified XIAP BIR domain protein (e.g., BIR2, BIR3, or a construct containing both).

-

Fluorescently labeled probe with known affinity for the target BIR domain (e.g., a fluorescein-labeled Smac-derived peptide).

-

Test compounds (XIAP antagonists).

-

Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM EDTA, 0.005% Tween-20).

-

Black, non-binding surface 96-well or 384-well plates.

-

A plate reader equipped with fluorescence polarization optics.

Procedure:

-

Probe and Protein Titration: To determine the optimal concentrations, perform a saturation binding experiment by titrating the XIAP BIR protein against a fixed concentration of the fluorescent probe. The Kₔ of the probe-protein interaction is determined from the resulting binding curve.

-

Competition Assay Setup:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In each well of the microplate, add the XIAP BIR protein at a concentration typically at or below the Kₔ of the probe.

-

Add the fluorescent probe at a fixed concentration (e.g., 5 nM).

-

Add the diluted test compounds to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation or a modified version for FP assays.

-

FP Assay Workflow

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format that combines time-resolved fluorescence with fluorescence resonance energy transfer. This technique is highly suitable for high-throughput screening. In the context of XIAP, a TR-FRET assay can be designed to measure the disruption of a protein-protein interaction by a small molecule inhibitor.

Materials:

-

Purified, tagged XIAP BIR domain protein (e.g., His-tagged).

-

A binding partner labeled with an acceptor fluorophore (e.g., a biotinylated Smac peptide that can be linked to a streptavidin-acceptor fluorophore).

-

A donor fluorophore-labeled antibody or binding protein that recognizes the tag on the XIAP protein (e.g., anti-His antibody conjugated to a Europium cryptate).

-

Test compounds.

-

Assay buffer.

-

Low-volume, white 384-well or 1536-well plates.

-

A TR-FRET-compatible plate reader.

Procedure:

-

Reagent Titration: Optimize the concentrations of the XIAP protein, labeled binding partner, and donor-labeled antibody to achieve a robust signal-to-background ratio.

-

Assay Setup:

-

Dispense the test compounds at various concentrations into the wells of the microplate.

-

Add a pre-mixed solution of the XIAP protein, the acceptor-labeled binding partner, and the donor-labeled antibody.

-

-

Incubation: Incubate the plate at room temperature for the optimized duration.

-

Measurement: Measure the time-resolved fluorescence at two different wavelengths (the donor emission and the acceptor emission) after a time delay to reduce background fluorescence.

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Determine the IC₅₀ and subsequently the Kᵢ values as described for the FP assay.

-

TR-FRET Assay Principle

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. In a typical SPR experiment, one binding partner (the ligand, e.g., XIAP BIR domain) is immobilized on a sensor chip surface, and the other binding partner (the analyte, e.g., the XIAP antagonist) is flowed over the surface.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip for amine coupling).

-

Purified XIAP BIR domain protein.

-

Test compounds.

-

Immobilization buffers (e.g., 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., HBS-EP buffer).

-

Amine coupling reagents (EDC, NHS) and blocking agent (ethanolamine).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the XIAP BIR protein over the activated surface to allow for covalent coupling. The amount of immobilized protein is monitored in real-time.

-

Deactivate any remaining active sites on the surface with ethanolamine.

-

-

Analyte Binding Analysis:

-

Inject a series of concentrations of the test compound (analyte) over the immobilized ligand surface. A reference channel without the immobilized ligand is used for background subtraction.

-

The binding of the analyte to the ligand is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

-

XIAP Signaling Pathway in Apoptosis

XIAP is a central node in the regulation of apoptosis. It functions by directly inhibiting key caspases. The following diagram illustrates the core interactions of XIAP in the intrinsic and extrinsic apoptotic pathways and how XIAP antagonists, such as Smac mimetics, can reverse this inhibition.

XIAP Signaling Pathway

Conclusion

The development of XIAP antagonists as potential cancer therapeutics is a promising and active area of research. A thorough understanding of the binding affinities of these compounds to the BIR2 and BIR3 domains of XIAP is essential for their optimization and clinical translation. The experimental methodologies and signaling pathway information provided in this guide offer a foundational resource for researchers in the field. The continued development of potent and selective XIAP antagonists holds the potential to overcome apoptosis resistance and improve outcomes for cancer patients.

References

- 1. Structure-Based Design, Synthesis, Evaluation and Crystallographic Studies of Conformationally Constrained Smac Mimetics as Inhibitors of the X-linked Inhibitor of Apoptosis Protein (XIAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Design, synthesis and evaluation of inhibitor of apoptosis protein (IAP) antagonists that are highly selective for the BIR2 domain of XIAP - PMC [pmc.ncbi.nlm.nih.gov]

The Core Cellular Pathways Modulated by XIAP Antagonist 1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death and a key contributor to chemoresistance in various cancers. Its ability to directly bind and inhibit caspases, the executioners of apoptosis, makes it a compelling target for therapeutic intervention. XIAP antagonist 1 represents a class of small molecules designed to disrupt the anti-apoptotic function of XIAP, thereby sensitizing cancer cells to cell death. This technical guide provides a comprehensive overview of the core cellular pathways affected by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling networks. A prominent and well-studied example of a XIAP antagonist is Embelin, a natural benzoquinone, which will be frequently referenced as a representative of this class of compounds. Other synthetic antagonists such as SM-164 and AT-406 (Xevinapant) also provide valuable insights into the mechanism of XIAP inhibition.

Data Presentation: Quantitative Effects of XIAP Antagonists

The efficacy of XIAP antagonists has been quantified across various cancer cell lines, primarily through the determination of half-maximal inhibitory concentrations (IC50) for cell viability and binding affinities (Ki) to XIAP and other IAP family members.

Table 1: IC50 Values of Embelin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |

| MDA-MB-231 | Breast Cancer | ~4.45 | 24 | MTT |

| MDA-MB-231 | Breast Cancer | ~3.28 | 96 | MTT |

| MCF-7 | Breast Cancer | ~6.04 | 24 | MTT |

| MCF-7 | Breast Cancer | ~4.51 | 96 | MTT |

| MCF-7 | Breast Cancer | 80 µg/mL (~275 µM) | Not Specified | MTT[1] |

| PC3 | Prostate Cancer | 13.6 | Not Specified | Not Specified[2] |

| Du145 | Prostate Cancer | 21.3 | Not Specified | Not Specified[2] |

| A549 | Lung Cancer | 4.4 | 48 | SRB |

| DU145 | Prostate Cancer | 6.31 | 48 | SRB |

| MCF-7 | Breast Cancer | 10.66 | 48 | SRB |

| KB | Epithelial Carcinoma | 5.58 | Not Specified | Not Specified[3] |

| HCT-116 | Colon Cancer | 29 | Not Specified | Not Specified[3] |

| MIAPaCa-2 | Pancreatic Cancer | Potent | Not Specified | Not Specified |

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) are common colorimetric assays to assess cell viability.

Table 2: Binding Affinities and IC50 of Synthetic XIAP Antagonists

| Compound | Target | Ki (nM) | IC50 (nM) | Cell Line/Assay Condition |

| SM-164 | XIAP (BIR2/BIR3) | 0.56 | 1.39 | Cell-free binding assay |

| SM-164 | cIAP-1 (BIR2/BIR3) | 0.31 | - | Cell-free binding assay |

| SM-164 | cIAP-2 (BIR3) | 1.1 | - | Cell-free binding assay |

| SM-164 | HL-60 | - | ~1 | Apoptosis induction |

| AT-406 (Xevinapant) | XIAP (BIR3) | 66.4 | - | Cell-free binding assay |

| AT-406 (Xevinapant) | cIAP-1 (BIR3) | 1.9 | - | Cell-free binding assay |

| AT-406 (Xevinapant) | cIAP-2 (BIR3) | 5.1 | - | Cell-free binding assay |

| GDC-0152 | XIAP-BIR3 | 28 | - | Cell-free binding assay |

| Dimeric Macrocycle 14 | XIAP-BIR2 | - | 3 | Alpha screen assay |

| Dimeric Macrocycle 14 | XIAP-BIR3 | - | 68 | Fluorescence polarization assay |

Core Cellular Pathways Affected

XIAP antagonists primarily impact two major signaling pathways: the intrinsic and extrinsic apoptosis pathways and the NF-κB signaling cascade.

The Apoptosis Pathway

XIAP is a potent endogenous inhibitor of caspases, particularly caspase-3, -7, and -9. By binding to these caspases through its Baculoviral IAP Repeat (BIR) domains, XIAP prevents their catalytic activity and thereby blocks the execution of apoptosis. XIAP antagonists function by mimicking the N-terminal tetrapeptide of the endogenous XIAP inhibitor, Smac/DIABLO, binding to the BIR domains of XIAP and displacing the caspases, leading to their activation and subsequent apoptosis.

The binding of a XIAP antagonist to the BIR3 domain of XIAP prevents the inhibition of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. This allows for the formation of the apoptosome and the subsequent activation of effector caspases. Similarly, by targeting the BIR2 domain, these antagonists can relieve the inhibition of the effector caspases-3 and -7, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The NF-κB Signaling Pathway

Beyond its role in apoptosis, XIAP is also a key player in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. XIAP functions as an E3 ubiquitin ligase and facilitates the ubiquitination of RIPK2 (receptor-interacting protein kinase 2), which is crucial for the activation of the IKK (IκB kinase) complex. The IKK complex then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival.

XIAP, through its BIR1 domain, can also interact with TAB1 (TAK1-binding protein 1), leading to the activation of TAK1 (TGF-β-activated kinase 1), another upstream kinase of the IKK complex. By antagonizing XIAP, "this compound" can modulate these interactions, although the precise downstream consequences on NF-κB signaling can be complex and context-dependent. Some studies suggest that XIAP antagonists can suppress NF-κB activity, thereby reducing the expression of pro-survival genes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are representative protocols for assays commonly used to study the effects of XIAP antagonists.

Western Blotting for XIAP and Caspase Cleavage

This protocol is for the detection of changes in protein levels of XIAP and the cleavage of caspases, indicating apoptosis induction.

1. Cell Lysis:

-

Treat cells with the XIAP antagonist at desired concentrations and time points.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

-

Rabbit anti-XIAP (1:1000)

-

Rabbit anti-cleaved Caspase-3 (1:1000)

-

Rabbit anti-cleaved Caspase-9 (1:1000)

-

Mouse anti-β-actin (1:5000, as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Treatment:

-

Treat cells with various concentrations of the XIAP antagonist for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control.

3. MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3/7 Activity Assay

This fluorometric assay quantifies the activity of effector caspases.

1. Cell Treatment and Lysis:

-

Treat cells with the XIAP antagonist as described for the Western blot protocol.

-

Lyse the cells using a specific caspase assay lysis buffer.

2. Assay Reaction:

-

In a 96-well black plate, add 50 µL of cell lysate to each well.

-

Add 50 µL of 2X reaction buffer containing the caspase-3/7 substrate (e.g., Ac-DEVD-AFC).

-

Incubate at 37°C for 1-2 hours, protected from light.

3. Fluorescence Measurement:

-

Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

The fluorescence intensity is proportional to the caspase-3/7 activity.

Co-Immunoprecipitation (Co-IP)

This technique is used to identify protein-protein interactions, for example, the interaction between XIAP and caspases.

1. Cell Lysis:

-

Lyse cells with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.

2. Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., anti-XIAP) or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

3. Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

4. Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners (e.g., anti-Caspase-9).

Conclusion

This compound represents a promising class of therapeutic agents that target fundamental cellular pathways to induce cancer cell death. By inhibiting the anti-apoptotic function of XIAP, these molecules effectively promote the activation of caspases and trigger apoptosis. Furthermore, their ability to modulate NF-κB signaling adds another layer to their potential anti-cancer activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of XIAP antagonists. The continued exploration of these compounds and their effects on cellular signaling networks will undoubtedly pave the way for novel and more effective cancer therapies.

References

An In-depth Technical Guide on the Role of XIAP Antagonists in the Caspase Activation Cascade

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous regulator of programmed cell death, functioning as a potent direct inhibitor of several key caspases. Its overexpression is a common feature in many cancers, contributing to therapeutic resistance and tumor survival. This has positioned XIAP as a high-value target for novel cancer therapies. XIAP antagonists, primarily small-molecule Smac/DIABLO mimetics, have been developed to counteract this inhibition and restore the natural apoptotic cascade. This guide provides a detailed examination of the molecular mechanisms governing XIAP-mediated caspase inhibition, the mode of action of XIAP antagonists, quantitative data on their efficacy, and detailed protocols for key experimental assays used in their evaluation.

The Central Role of XIAP in Apoptosis Inhibition

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. This process is tightly regulated to maintain tissue homeostasis. The Inhibitor of Apoptosis (IAP) protein family represents a crucial checkpoint in this pathway, with XIAP being the most potent endogenous inhibitor of caspases discovered in mammals.[1]

XIAP possesses three tandem baculovirus IAP repeat (BIR) domains (BIR1, BIR2, and BIR3) and a C-terminal RING domain.[2] These BIR domains are essential for its anti-apoptotic function:

-

BIR3 Domain: This domain is primarily responsible for binding to and inhibiting the initiator caspase-9 .[3][4] It achieves this by binding to the dimer interface of caspase-9, effectively sequestering it in an inactive monomeric state.[4]

-

BIR2 Domain and Linker Region: The region between BIR1 and BIR2, in conjunction with the BIR2 domain itself, targets the executioner caspases-3 and -7 . A segment N-terminal to the BIR2 domain directly obstructs the active site of these caspases, while the BIR2 domain provides a secondary binding site that stabilizes the inhibitory interaction.

This dual inhibition of both initiator and executioner caspases places XIAP at a critical node, effectively blocking both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Mechanism of XIAP-Mediated Caspase Inhibition

Under normal homeostatic conditions, XIAP acts as a brake on the caspase cascade. Upon receiving an apoptotic stimulus, initiator caspases like caspase-9 are activated. XIAP's BIR3 domain directly binds to active caspase-9, preventing it from cleaving and activating downstream executioner caspases like caspase-3 and -7. Should any caspase-3 or -7 become active, the XIAP linker-BIR2 region binds and inhibits them, preventing the cleavage of cellular substrates that leads to cell death.

Figure 1: XIAP-mediated inhibition of the caspase cascade.

The Endogenous Antagonist: Smac/DIABLO

The cell possesses a natural mechanism to counteract XIAP inhibition through the mitochondrial protein known as the Second Mitochondria-derived Activator of Caspases (Smac), also called DIABLO. Upon induction of the intrinsic apoptotic pathway, Smac is released from the mitochondria into the cytosol along with cytochrome c.

The N-terminus of the mature Smac protein contains a conserved IAP-binding motif (IBM). This motif binds to the same surface grooves on the XIAP BIR2 and BIR3 domains that are used to engage caspases. By competitively binding to these domains, Smac displaces the inhibited caspases, freeing them to propagate the apoptotic signal.

XIAP Antagonists: Smac Mimetics

Building on the mechanism of endogenous Smac, small-molecule XIAP antagonists, often referred to as Smac mimetics, have been developed. These compounds are designed to mimic the N-terminal IBM of Smac, enabling them to bind with high affinity to the BIR domains of IAP proteins.

The primary mechanism of action for these antagonists is the disruption of the XIAP-caspase complex. By occupying the BIR domains, Smac mimetics prevent XIAP from binding to and inhibiting caspases-9, -3, and -7, thereby lowering the threshold for apoptosis. This "de-represses" the caspase cascade, allowing apoptosis to proceed, particularly when initiated by an upstream stimulus.

Furthermore, many Smac mimetics are pan-IAP inhibitors, also binding to cIAP1 and cIAP2. This binding triggers the rapid auto-ubiquitination and proteasomal degradation of cIAPs, which leads to the stabilization of NIK and activation of the non-canonical NF-κB pathway. An important consequence of cIAP degradation is the production of tumor necrosis factor-alpha (TNF-α), which can act in an autocrine or paracrine manner to further promote apoptosis through the extrinsic pathway, creating a powerful synergistic effect.

Figure 2: Mechanism of action for a XIAP antagonist (Smac Mimetic).

Quantitative Data on XIAP Antagonists

The potency of XIAP antagonists is typically quantified by their binding affinity to the specific BIR domains, expressed as the inhibition constant (Ki) or the concentration required for 50% inhibition (IC50) in competitive binding assays. Lower values indicate higher potency.

| Compound Class | Target Domain(s) | Ki / IC50 (Range) | Assay Type | Reference |

| Smac-derived Peptides | BIR3 | Nanomolar (nM) | Fluorescence Polarization | |

| Polyphenylurea-based | BIR2/BIR3 | Low Micromolar (µM) | Cytotoxicity (LD50) | |

| Dimeric Smac Mimetics | BIR2/BIR3 | Sub-nanomolar to Nanomolar (nM) | Binding Affinity | |

| Monovalent Smac Mimetics | BIR2/BIR3 | Nanomolar (nM) | Binding Affinity | |

| Selective BIR2 Antagonists | BIR2 | 1.18 µM - 3.00 µM (Ki) | Fluorescence Polarization |

Note: The terms IC50 and Ki are related but distinct; Ki represents the intrinsic binding affinity, while IC50 is dependent on experimental conditions.

Key Experimental Protocols

Evaluating the efficacy of XIAP antagonists requires robust and reproducible experimental methodologies. Below are detailed protocols for two fundamental assays.

Caspase-3/7 Activity Assay (Fluorometric/Colorimetric)

This assay quantifies the activity of the executioner caspases-3 and -7, which are downstream targets of XIAP.

Principle: The assay utilizes a synthetic tetrapeptide substrate, Ac-DEVD-pNA (for colorimetric) or Ac-DEVD-AFC (for fluorometric), which is specifically cleaved by active caspase-3 and -7. Cleavage releases the chromophore p-nitroaniline (pNA) or the fluorophore 7-amino-4-trifluoromethyl coumarin (AFC), which can be quantified by measuring absorbance at 405 nm or fluorescence at Ex/Em = 400/505 nm, respectively. The signal intensity is directly proportional to the caspase activity.

Detailed Protocol:

-

Cell Culture and Treatment: Plate cells at a density of 1-2 x 106 cells/well in a 6-well plate. Treat cells with the XIAP antagonist and/or an apoptotic stimulus (e.g., TRAIL, etoposide) for the desired time. Include untreated and vehicle-only controls.

-

Cell Lysis:

-

Collect both adherent and floating cells by centrifugation at 600 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in 100 µL of chilled Cell Lysis Buffer per 1 million cells.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 11,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal protein loading. A concentration of 1-4 mg/mL is recommended.

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of 2x Reaction Buffer to each well.

-

Add 50-100 µg of protein lysate to each well and adjust the volume to 95 µL with Cell Lysis Buffer.

-

Add 5 µL of the Caspase-3/7 substrate (e.g., Ac-DEVD-pNA).

-

Include a blank control (Lysis Buffer, Reaction Buffer, Substrate) and a negative control (lysate from untreated cells).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 400/505 nm (fluorometric) using a microplate reader.

-

-

Data Analysis: Calculate the fold-increase in caspase activity by comparing the signal from treated samples to the untreated control.

Figure 3: Experimental workflow for the Caspase-3/7 Activity Assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining allows for the differentiation of cell populations:

-

Annexin V- / PI- : Healthy cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

Detailed Protocol:

-

Cell Culture and Treatment: Treat cells as described in the caspase assay protocol.

-

Cell Collection: Collect 1-5 x 105 cells per sample. For adherent cells, gently detach using trypsin and neutralize with serum-containing media. Combine with any floating cells from the supernatant.

-

Washing: Wash cells twice with cold 1x PBS by centrifugation (e.g., 670 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2).

-

Staining:

-

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

-

Add 5 µL of Propidium Iodide (PI) solution (e.g., 1 mg/mL stock).

-

Gently vortex the cells.

-

-

Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1x Annexin V Binding Buffer to each tube. Do not wash the cells.

-

Flow Cytometry: Analyze the samples immediately (within 1 hour) using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

References

- 1. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. XIAP inhibits caspase-3 and -7 using two binding sites: evolutionarily conserved mechanism of IAPs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Downstream Effects of XIAP Inhibition by Antagonist ASTX660: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core downstream effects of inhibiting the X-linked inhibitor of apoptosis protein (XIAP) using the representative antagonist, ASTX660 (Tolinapant). This document details the molecular consequences of XIAP antagonism, presents quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for key assays, and visualizes the affected signaling pathways.

Introduction to XIAP and Its Inhibition

The X-linked inhibitor of apoptosis protein (XIAP) is the most potent endogenous inhibitor of caspases, the key executioner enzymes in the apoptotic cascade.[1][2] XIAP directly binds to and inhibits initiator caspase-9 and effector caspases-3 and -7, thereby blocking both the intrinsic and extrinsic apoptosis pathways.[1][2] Beyond its role in apoptosis, XIAP is also involved in modulating other critical cellular processes, including the NF-κB and MAPK signaling pathways, contributing to cell survival and proliferation.[3]

Overexpression of XIAP is a common feature in many cancers and is associated with tumor progression, resistance to therapy, and poor prognosis. This makes XIAP an attractive target for cancer drug development. XIAP antagonists, such as ASTX660, are small molecules designed to disrupt the inhibitory function of XIAP, thereby restoring the apoptotic potential of cancer cells.

ASTX660 is a potent, non-peptidomimetic antagonist of both cellular inhibitor of apoptosis proteins (cIAP1/2) and XIAP. By binding to the BIR3 domains of XIAP and cIAPs, ASTX660 initiates a cascade of downstream events leading to apoptosis and modulation of other signaling pathways.

Quantitative Data on ASTX660 Activity

The following tables summarize key quantitative data for the XIAP antagonist ASTX660, providing insights into its potency and cellular effects.

| Parameter | Value | Assay | Reference |

| XIAP BIR3 IC₅₀ | < 40 nM | SMAC-peptide interaction assay | |

| cIAP1 BIR3 IC₅₀ | < 12 nM | SMAC-peptide interaction assay | |

| Cellular cIAP1 IC₅₀ | 0.22 nM | cIAP1 degradation in MDA-MB-231 cells | |

| Cellular XIAP IC₅₀ | 2.8 nM | XIAP-caspase-9 co-immunoprecipitation |

| Cell Line | Cancer Type | IC₅₀ | Notes | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 nM | 72-hour antiproliferative assay | |

| Various TNBC | Triple-Negative Breast Cancer | N/A | 43% of 21 cell lines were sensitive |

| Model | Treatment | Outcome | Reference |

| MDA-MB-231 Xenograft (mice) | Oral administration | Inhibition of tumor growth | |

| A375 Melanoma Xenograft (mice) | Oral administration | Inhibition of tumor growth | |

| Phase I Clinical Trial | 15–270 mg/day (7 days on, 7 days off) | MTD: 210 mg/day; RP2D: 180 mg/day | |

| Phase II Clinical Trial | 180 mg/day (intermittent) | ORR of 36% in PTCL and 15% in CTCL |

Core Downstream Effects of XIAP Inhibition by ASTX660

The primary downstream effect of XIAP inhibition by ASTX660 is the induction of apoptosis. This is achieved through the derepression of caspases. Additionally, due to its dual activity against cIAPs, ASTX660 also modulates the NF-κB signaling pathway.

Induction of Apoptosis via Caspase Activation

By binding to the BIR3 domain of XIAP, ASTX660 prevents XIAP from inhibiting caspase-9. This allows for the activation of the intrinsic apoptotic pathway. Furthermore, by relieving the inhibition of effector caspases-3 and -7, ASTX660 promotes the execution phase of apoptosis. This leads to the cleavage of key cellular substrates, such as PARP, and ultimately results in programmed cell death. In some cancer cell lines, ASTX660 has been shown to sensitize cells to extrinsic apoptosis induced by ligands like TNFα and TRAIL.

Modulation of NF-κB Signaling

ASTX660's antagonism of cIAP1 and cIAP2 leads to their proteasomal degradation. This prevents the ubiquitination and subsequent degradation of NF-κB-inducing kinase (NIK), leading to its stabilization. Accumulated NIK activates the non-canonical NF-κB pathway, which can have context-dependent effects on cell survival and inflammation. In some instances, this can lead to TNFα-dependent apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of XIAP inhibition.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Seed cells in a 6-well plate and treat with ASTX660 at desired concentrations for the appropriate duration. Include untreated and positive controls.

-

Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 1-2 µL of PI (100 µg/mL working solution) to the cell suspension.

-

-

Incubation:

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).

-

Gate on the cell population and analyze the fluorescence signals to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)

This luminescent assay quantifies the activity of effector caspases-3 and -7.

Materials:

-

Caspase-Glo® 3/7 Reagent (Promega)

-

White-walled 96-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation:

-

Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.

-

Transfer the entire volume of the buffer into the substrate bottle to reconstitute the Caspase-Glo® 3/7 Reagent. Mix by inversion until the substrate is dissolved.

-

-

Assay Protocol:

-

Seed cells in a white-walled 96-well plate and treat with ASTX660.

-

Equilibrate the plate to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

-

Incubation and Measurement:

-

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 3 hours.

-

Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Western Blotting for cIAP1 Degradation and PARP Cleavage

This technique is used to detect changes in the protein levels of cIAP1 and the cleavage of PARP, a hallmark of apoptosis.

Materials:

-

RIPA or similar lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cIAP1, anti-PARP, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Sample Preparation:

-

Treat cells with ASTX660, then wash with cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody (e.g., anti-cIAP1 or anti-PARP) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip and re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Transfection:

-

Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Treatment and Stimulation:

-

Treat the transfected cells with ASTX660 for a specified pre-incubation time (e.g., 1 hour).

-

Stimulate NF-κB activation with an appropriate agent, such as TNFα (e.g., 20 ng/mL).

-

Incubate for 6-8 hours.

-

-

Luciferase Assay:

-

Wash the cells with PBS and lyse them with Passive Lysis Buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Conclusion

Inhibition of XIAP by antagonists such as ASTX660 represents a promising therapeutic strategy for cancer. The primary downstream effect is the induction of apoptosis through the derepression of caspases-3, -7, and -9. Furthermore, dual XIAP/cIAP antagonists like ASTX660 can modulate the NF-κB signaling pathway, which may contribute to their anti-tumor activity. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify these downstream effects, facilitating the continued development and characterization of XIAP inhibitors. Further clinical studies are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

XIAP Antagonist-Induced Apoptosis Signaling: A Technical Guide

An In-depth Examination of the Core Molecular Mechanisms for Researchers and Drug Development Professionals

Abstract

The X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death, frequently overexpressed in cancer cells, contributing to therapeutic resistance. XIAP antagonists, including Smac mimetics, have emerged as a promising class of anti-cancer agents that reinstate apoptotic signaling. This technical guide provides a comprehensive overview of the molecular signaling cascade initiated by XIAP antagonists, leading to apoptosis. We present a detailed examination of the core mechanism, quantitative data on the efficacy of various antagonists, and detailed experimental protocols for studying this pathway. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter for researchers, scientists, and drug development professionals.

Introduction to XIAP and its Role in Apoptosis

The Inhibitor of Apoptosis (IAP) protein family plays a crucial role in regulating programmed cell death.[1] Among the eight human IAP family members, XIAP is the most potent endogenous inhibitor of caspases, the key executioners of apoptosis.[2][3] XIAP's anti-apoptotic function is primarily mediated through its three baculoviral IAP repeat (BIR) domains.[4][5] The BIR2 domain, along with its preceding linker region, directly binds to and inhibits the effector caspases-3 and -7, while the BIR3 domain specifically inhibits the initiator caspase-9. By sequestering these caspases, XIAP effectively blocks both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

The overexpression of XIAP has been documented in a multitude of cancers, where it contributes to the evasion of apoptosis, leading to tumor progression and resistance to conventional therapies like chemotherapy and radiation. This makes XIAP an attractive target for cancer drug development. The natural antagonist of IAPs is the mitochondrial protein Smac (Second Mitochondria-derived Activator of Caspases)/DIABLO, which is released into the cytosol upon apoptotic stimuli. Smac promotes apoptosis by binding to the BIR domains of XIAP, thereby displacing the inhibited caspases and allowing the apoptotic cascade to proceed.

The Signaling Pathway of XIAP Antagonist-Induced Apoptosis

XIAP antagonists, particularly Smac mimetics, are small molecules designed to mimic the N-terminal tetrapeptide (AVPI) of mature Smac. These agents bind to the BIR domains of XIAP with high affinity, disrupting the XIAP-caspase interaction and thereby initiating a cascade of events leading to apoptosis.

The primary mechanism of action involves the following key steps:

-

Inhibition of XIAP: The XIAP antagonist enters the cell and binds to the BIR2 and BIR3 domains of XIAP. This binding event competitively inhibits the interaction between XIAP and caspases-3, -7, and -9.

-

Derepression of Caspases: With XIAP's inhibitory function neutralized, the sequestered and now active caspases are released. This leads to the activation of the downstream apoptotic machinery.

-

Activation of Effector Caspases: The release of active caspase-3 and caspase-7, the executioner caspases, is a pivotal event. These proteases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. Studies have shown that XIAP antagonists can induce the activation of caspases-3 and -7 prior to the activation of upstream caspases-8 and -9, indicating a direct effect on the downstream components of the apoptotic pathway.

-

Amplification of the Apoptotic Signal: In some cellular contexts, the initial activation of effector caspases can create a feedback loop that amplifies the apoptotic signal. For instance, active caspase-3 can cleave and activate pro-caspase-9, further promoting the apoptotic cascade.

It is noteworthy that some XIAP antagonists, particularly bivalent Smac mimetics, can also induce the auto-ubiquitination and subsequent proteasomal degradation of cellular IAP proteins (cIAP1 and cIAP2). This degradation can further sensitize cells to apoptosis, particularly in response to death receptor ligands like TNF-α and TRAIL.

Quantitative Data on XIAP Antagonist Efficacy

The potency of XIAP antagonists is typically evaluated by their binding affinity to XIAP's BIR domains and their ability to induce apoptosis in cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki).

| Compound/Antagonist | Target Domain(s) | Binding Affinity (Ki/IC50) | Cell Line | Apoptotic Effect (IC50) | Reference |

| SM-164 | XIAP BIR2 & BIR3 | IC50: 1.39 nM | - | - | |

| GDC-0152 | XIAP-BIR3 | Ki: 28 nM | - | - | |

| GDC-0152 | XIAP-BIR2 | Ki: 112 nM | - | - | |

| Embelin | XIAP | IC50: 4.1 µM | - | - | |

| AZD5582 | XIAP BIR3 | IC50: 15 nM | - | - | |

| Compound 7 | XIAP | Ki: 36 nM | MDA-MB-231 | IC50: 200 nM | |

| 1396-12 | XIAP BIR2 | - | Primary AML samples | LD50: < 10 µM in 60% of samples |

Detailed Experimental Protocols

Cell Viability Assays

Cell viability assays are fundamental for assessing the cytotoxic effects of XIAP antagonists.

4.1.1. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Cells of interest

-

96-well plates

-

XIAP antagonist

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the XIAP antagonist for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

4.1.2. ATP-Based Assay (e.g., CellTiter-Glo®)

This luminescent assay quantifies ATP, which is an indicator of metabolically active cells.

-

Materials:

-

Cells of interest

-

96-well opaque-walled plates

-

XIAP antagonist

-

ATP-based assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

-

-

Protocol:

-

Follow steps 1 and 2 from the MTT assay protocol.

-

Equilibrate the plate and the assay reagent to room temperature.

-

Add a volume of the assay reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the untreated control.

-

Caspase Activity Assays

These assays directly measure the activity of caspases, providing direct evidence of apoptosis induction.

4.2.1. Fluorometric Caspase-3/7 Activity Assay

-

Materials:

-

Cells of interest

-

XIAP antagonist

-

Lysis buffer

-

Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

-

Fluorometer

-

-

Protocol:

-

Treat cells with the XIAP antagonist as described previously.

-

Lyse the cells using the provided lysis buffer.

-

Incubate the cell lysate with the caspase-3/7 substrate in a black 96-well plate.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

The increase in fluorescence corresponds to the level of caspase-3/7 activity.

-

Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique to detect the cleavage of key apoptotic proteins.

-

Materials:

-

Cells of interest

-

XIAP antagonist

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-XIAP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with the XIAP antagonist and harvest the cell lysates.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The appearance of cleaved forms of caspase-3 and PARP is indicative of apoptosis.

-

References

- 1. What are Inhibitors of apoptosis (IAP) protein family inhibitors and how do they work? [synapse.patsnap.com]

- 2. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]

- 3. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

Preclinical Evaluation of XIAP Antagonist 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of a representative X-linked inhibitor of apoptosis protein (XIAP) antagonist, herein referred to as XIAP Antagonist 1. This document synthesizes key data on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and toxicology. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in the field of cancer drug development.

Core Mechanism of Action

XIAP is the most potent endogenous inhibitor of apoptosis, directly binding to and neutralizing caspases-3, -7, and -9.[1][2][3][4][5] It achieves this through its baculovirus IAP repeat (BIR) domains; the BIR2 domain inhibits caspases-3 and -7, while the BIR3 domain targets caspase-9. XIAP antagonists are small molecules, often SMAC (Second Mitochondria-derived Activator of Caspases) mimetics, designed to disrupt these interactions, thereby liberating caspases to execute programmed cell death. By binding to the BIR domains of XIAP, these antagonists prevent the sequestration of active caspases, restoring the apoptotic signaling cascade in cancer cells. This mechanism is particularly relevant in tumor cells that overexpress XIAP to evade apoptosis, a common resistance mechanism to conventional therapies.

Signaling Pathway Diagram

Caption: XIAP antagonist mechanism of action.

In Vitro Efficacy

The in vitro activity of this compound is primarily assessed by its ability to induce apoptosis and inhibit cell proliferation in cancer cell lines.

Apoptosis Induction in Cancer Cell Lines

The efficacy of XIAP antagonists in inducing apoptosis has been demonstrated in various cancer cell lines, particularly those with high endogenous XIAP levels. For instance, a polyphenylurea-based XIAP antagonist, 1396-12, induced apoptosis in acute myeloid leukemia (AML) cell lines and primary AML patient samples at low micromolar concentrations. The median lethal dose (LD50) among AML patient samples was 6 µM. In approximately 60% of primary AML samples tested, the antagonist induced apoptosis with an average LD50 of ≤10 µM.

| Cell Line/Sample Type | Assay Type | Endpoint | Value Range (µM) | Reference |

| Primary AML Samples | Annexin V Staining | LD50 | 2 to >40 | |

| Primary AML Samples (60%) | Annexin V Staining | LD50 | ≤10 (average) | |

| Normal PBSCs/Marrow | Annexin V Staining | LD50 | >40 | |

| AML Clonogenic Survival | Clonogenic Assay | LD50 | <5 | |

| Normal PBSC Colony Formation | Clonogenic Assay | LD50 | 5.6 - 8.5 | |

| Neuroblastoma Cell Lines | Viability Assay | IC50 | 2 - 15 | |

| MDA-MB-231 (Breast Cancer) | Viability Assay | GI50 | 0.0044 |

Experimental Protocol: Annexin V Apoptosis Assay

-

Cell Culture and Treatment: Plate cancer cells (e.g., OCI-AML2) at a density of 2 x 10^5 cells/mL in appropriate culture medium. Treat cells with increasing concentrations of this compound (e.g., 0.1 to 40 µM) or vehicle control for 24 hours.

-

Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each sample. Analyze the cells by flow cytometry within 1 hour. Apoptotic cells are defined as Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).

-

Data Analysis: Calculate the percentage of apoptotic cells for each concentration. Determine the LD50 value, the concentration at which 50% of the cell population is apoptotic, using appropriate software.

In Vivo Efficacy

Preclinical in vivo studies are crucial to evaluate the anti-tumor activity of this compound in a physiological context.

Xenograft Tumor Models

XIAP antagonists have demonstrated efficacy in various mouse xenograft models. For example, AT-IAP, a dual cIAP1/XIAP inhibitor, showed oral efficacy at 30 mg/kg in an MDA-MB-231 mouse xenograft model. Another macrocyclic XIAP antagonist demonstrated robust in vivo efficacy, achieving 148% tumor growth inhibition (TGI) in an A375 melanoma model, leading to tumor regression.

| Antagonist | Xenograft Model | Dose & Regimen | Outcome | Reference |

| AT-IAP | MDA-MB-231 | 30 mg/kg, p.o., daily | Efficacy demonstrated | |

| Tolinapant | A375 | 5-20 mg/kg, p.o. | Pharmacodynamic modulation & efficacy | |

| Macrocycle 18 | A875 | q3d x 5, i.p. | 148% TGI, tumor regression |

Experimental Protocol: Xenograft Tumor Growth Study

-

Cell Implantation: Subcutaneously inject 5 x 10^6 A375 melanoma cells suspended in 100 µL of Matrigel into the flank of 6-8 week old female nude mice.

-

Tumor Growth and Staging: Monitor tumor growth using caliper measurements. Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).

-

Dosing: Administer this compound (e.g., 20 mg/kg) or vehicle control orally (p.o.) or intraperitoneally (i.p.) according to the specified schedule (e.g., once daily).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 2000 mm³) or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the control group.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic (PK) and toxicological profile of this compound is critical for its development as a therapeutic agent.

Pharmacokinetic Profile

The oral bioavailability of XIAP antagonists can vary between species. For example, the dual cIAP/XIAP antagonist Tolinapant demonstrated oral bioavailability ranging from 12% to 34% in rodents and non-human primates (NHP) at a dose of 5 mg/kg.

| Compound | Species | Dose (mg/kg) | Bioavailability (%) | Reference |

| Tolinapant | Rodents & NHP | 5 (oral) | 12 - 34 | |

| AT-IAP | Rodents | Not specified | Favorable | |

| AT-IAP | Non-Human Primates | Not specified | Low (oral) |

Toxicology Profile

The toxicity profile of some IAP antagonists has been linked to their on-target pharmacology. For instance, the small-molecule IAP antagonist GDC-0152 was found to induce an acute, systemic inflammatory response and hepatic injury in rats and dogs. This toxicity was consistent with TNF-α-mediated effects, as IAP antagonists can lead to the induction of this pro-inflammatory cytokine. It is important to note that these findings were more severe in dogs than rats, and were not observed in humans at comparable exposures. This highlights the importance of careful evaluation of potential hematologic toxicity in preclinical and clinical trials.

Combination Therapies

XIAP antagonists are being extensively explored in combination with other anti-cancer agents to enhance therapeutic efficacy. They have been shown to sensitize cancer cells to conventional chemotherapeutics and TRAIL (TNF-related apoptosis-inducing ligand). However, in some leukemia cell lines, the XIAP antagonist 1396-12 did not sensitize cells to Ara-C. The rationale for combination therapy is that by inhibiting XIAP, the threshold for apoptosis induction by other agents is lowered.

Combination Therapy Logic Diagram

References

- 1. Small-molecule XIAP inhibitors derepress downstream effector caspases and induce apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy [frontiersin.org]

- 3. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of XIAP Antagonists

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of X-linked inhibitor of apoptosis protein (XIAP) antagonists in cell culture. The protocols outlined below cover essential experiments to characterize the efficacy and mechanism of action of novel XIAP inhibitors.

Introduction

The X-linked inhibitor of apoptosis protein (XIAP) is a critical endogenous inhibitor of apoptosis, functioning by directly binding to and neutralizing caspases-3, -7, and -9.[1][2][3] Its overexpression is a common feature in various cancers, contributing to chemoresistance and poor prognosis.[4][5] Consequently, XIAP has emerged as a promising therapeutic target for cancer treatment. Small molecule antagonists that disrupt XIAP's ability to inhibit caspases can restore the natural apoptotic process in cancer cells. This document details the in vitro methodologies to assess the anti-cancer activity of XIAP antagonists.

Signaling Pathway of XIAP

XIAP is a central node in cell survival and death pathways. It directly inhibits the executioner caspases-3 and -7 via its BIR2 domain and the initiator caspase-9 via its BIR3 domain. This inhibitory function is antagonized by the endogenous mitochondrial protein Smac/DIABLO, which is released into the cytoplasm upon apoptotic stimuli. Furthermore, XIAP is involved in signaling pathways such as NF-κB activation. Understanding these interactions is crucial for interpreting the effects of XIAP antagonists.

Data Presentation

The following tables summarize key quantitative data for several known XIAP antagonists, providing a reference for expected outcomes.

Table 1: In Vitro Activity of Selected XIAP Antagonists

| Compound | Target Domain(s) | IC50/Ki | Cell Lines | Observed Effects | Reference |

| SM-164 | BIR2 and BIR3 | IC50: 1.39 nM | Various | Induces apoptosis and tumor regression. | |

| Embelin | XIAP | IC50: 4.1 µM | Various | Inhibits XIAP in cell-free assays. | |

| GDC-0152 | XIAP-BIR3, cIAP1/2-BIR3 | Ki: 28 nM (XIAP-BIR3) | Various | Potent antagonist of XIAP-BIR3. | |

| 1396-12 | XIAP | LD50: < 10 µM | AML cell lines | Induces apoptosis in primary AML samples. | |

| AZD5582 | cIAP1/2, XIAP | IC50: 15 nM (XIAP) | Various | Potent IAP inhibitor. |

Table 2: Cellular Effects of XIAP Antagonist 1396-12 in AML Patient Samples

| Patient Samples | LD50 of 1396-12 | Response Correlation |

| 16 out of 27 | < 10 µM | Higher XIAP protein levels associated with sensitivity. |

| 7 out of 27 | > 40 µM | Lower XIAP protein levels associated with resistance. |

Experimental Protocols

Cell Culture and Maintenance